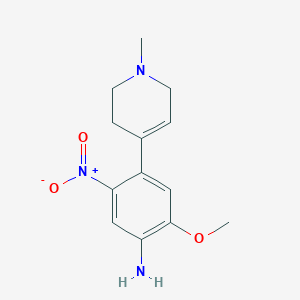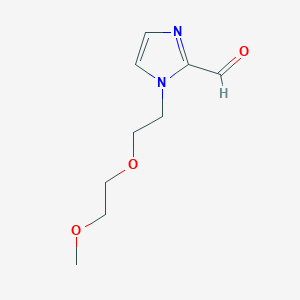![molecular formula C11H13NO3 B8446289 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione CAS No. 175712-05-7](/img/structure/B8446289.png)
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione is a complex organic compound known for its unique tricyclic structure. This compound is part of the azatricyclo family, which is characterized by the presence of nitrogen within a tricyclic framework. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione typically involves the use of 1-methyl-7-(propan-2-yl)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione as a starting material. This compound undergoes a reaction with hydroxylamine in an aqueous solution to yield the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of the compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione can be compared with other similar compounds, such as:
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound has a similar tricyclic structure but differs in the presence of a hydroxy group instead of a methoxy group.
Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These derivatives have been studied for their antimicrobial activity and differ in the substitution of thiourea groups.
The uniqueness of this compound lies in its specific structural features and the presence of a methoxy group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
175712-05-7 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C11H13NO3/c1-15-11-4-2-6(3-5-11)7-8(11)10(14)12-9(7)13/h2,4,6-8H,3,5H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
AVEUUBJOUHKJEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCC(C=C1)C3C2C(=O)NC3=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1H-1,2,4-triazol-1yl)methyl]benzenesulfonamide](/img/structure/B8446251.png)







![2-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8446300.png)
![1-(4-Hydroxymethyl-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8446308.png)

